7-Methyl-7-borabicyclo[4.1.0]heptane
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Overview
Description
7-Methyl-7-borabicyclo[4.1.0]heptane is a boron-containing bicyclic compound. This compound is characterized by its unique structure, which includes a boron atom integrated into a bicyclic framework. The presence of boron imparts unique chemical properties to the compound, making it of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-borabicyclo[4.1.0]heptane typically involves the reaction of a suitable boron precursor with a bicyclic hydrocarbon. One common method is the hydroboration of a bicyclic alkene with a borane reagent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7-borabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
Oxidation: Boronic acids and borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron-containing compounds.
Scientific Research Applications
7-Methyl-7-borabicyclo[4.1.0]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Research is ongoing into its use as a drug delivery agent, leveraging its unique chemical properties to target specific cells or tissues.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its ability to form strong, stable bonds with other elements.
Mechanism of Action
The mechanism of action of 7-Methyl-7-borabicyclo[4.1.0]heptane involves its ability to form stable complexes with various molecules. The boron atom can act as a Lewis acid, accepting electron pairs from donor molecules. This property is exploited in catalysis, where the compound can facilitate various chemical reactions by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in place of boron.
7,7-Dimethyl-3-methylenebicyclo[4.1.0]heptane: A similar bicyclic structure with different substituents.
Uniqueness
7-Methyl-7-borabicyclo[4.1.0]heptane is unique due to the presence of the boron atom, which imparts distinct chemical properties. Unlike its oxygen-containing analogs, this compound can participate in reactions specific to boron, such as the formation of boronic acids and borate esters. Its ability to act as a Lewis acid also sets it apart from other bicyclic compounds, making it a valuable reagent in various chemical processes.
Properties
CAS No. |
62785-42-6 |
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Molecular Formula |
C7H13B |
Molecular Weight |
107.99 g/mol |
IUPAC Name |
7-methyl-7-borabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H13B/c1-8-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3 |
InChI Key |
PBIAJOQQCWPASI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2C1CCCC2)C |
Origin of Product |
United States |
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